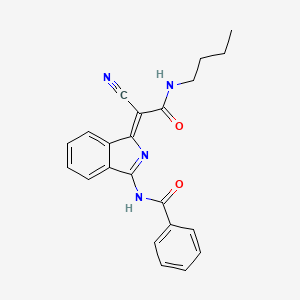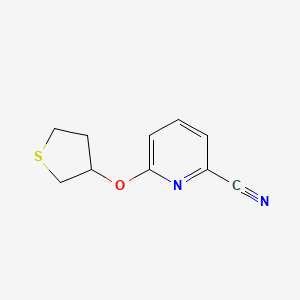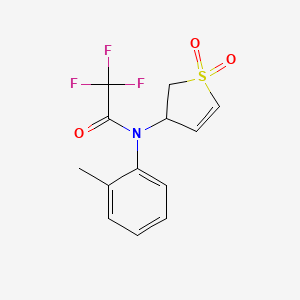![molecular formula C14H14ClN3O2S2 B2441294 N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-5-clorotiofeno-2-sulfonamida CAS No. 1797958-75-8](/img/structure/B2441294.png)
N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-5-clorotiofeno-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been described as novel immunomodulators targeting Janus Kinase 3 (JAK3), which plays crucial roles in modulating a number of inflammatory and immune mediators . They are used in treating immune diseases such as organ transplantation .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a large increase in JAK3 inhibitory activity .
Molecular Structure Analysis
The molecular structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide” is characterized by the presence of a 1H-pyrrolo[2,3-b]pyridine ring, a propyl linker, and a 5-chlorothiophene-2-sulfonamide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide” include a melting point of 212–214 ℃ . Its 1H NMR and 13C NMR spectra have been reported .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de pirrolopirazina han demostrado potentes propiedades antimicrobianas. Los investigadores han observado efectos inhibitorios contra bacterias, hongos y virus. Los mecanismos de acción específicos no se comprenden completamente, pero estos compuestos podrían ser valiosos para desarrollar nuevos antibióticos o agentes antivirales .
Potencial Antiinflamatorio
La inflamación juega un papel crucial en varias enfermedades. Algunos derivados de pirrolopirazina exhiben efectos antiinflamatorios, que podrían aprovecharse para afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal o incluso la neuroinflamación .
Propiedades Antioxidantes
El estrés oxidativo contribuye al envejecimiento y a diversos problemas de salud. Los compuestos que contienen el andamiaje de pirrolopirazina han mostrado actividad antioxidante. Al eliminar los radicales libres, pueden proteger las células del daño y reducir el estrés oxidativo .
Actividad Antitumoral
Ciertos derivados de pirrolopirazina exhiben efectos antitumorales prometedores. Interfieren con el crecimiento, la proliferación y las vías de supervivencia de las células cancerosas. Los investigadores están explorando su potencial como nuevos agentes quimioterapéuticos .
Inhibición de Kinasa
Los derivados de 5H-pirrolo[2,3-b]pirazina, en particular, han demostrado actividad inhibitoria de la kinasa. Las kinasas desempeñan funciones esenciales en la señalización y la regulación celular. Dirigirse a ellas podría conducir a terapias innovadoras para el cáncer, las enfermedades autoinmunes y otros trastornos .
Andamiaje para el Descubrimiento de Fármacos
La estructura de la pirrolopirazina sirve como un andamiaje atractivo para el descubrimiento de fármacos. Los investigadores de química medicinal pueden explorar modificaciones alrededor de este núcleo para diseñar nuevos compuestos líderes para diversas enfermedades. Su versatilidad y sus diversas actividades biológicas lo convierten en un punto de partida valioso en el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The affected downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Direcciones Futuras
The future directions for the research on “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide” and similar compounds could involve further exploration of their potential as immunomodulators targeting JAK3 . Their role in treating immune diseases such as organ transplantation could be further investigated .
Análisis Bioquímico
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Propiedades
IUPAC Name |
5-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-12-4-5-13(21-12)22(19,20)17-8-2-9-18-10-6-11-3-1-7-16-14(11)18/h1,3-7,10,17H,2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMMFLOSHNCJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)
![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)
![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)







![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)
